3-Methylisoquinoline-5-carbaldehyde
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Overview
Description
3-Methylisoquinoline-5-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C11H9NO. It is a derivative of isoquinoline, which is a structural isomer of quinoline. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisoquinoline-5-carbaldehyde can be achieved through several methods. One common approach involves the Pomeranz–Fritsch reaction, which uses a benzaldehyde and aminoacetoaldehyde diethyl acetal in an acid medium to form isoquinoline . Another method involves the Bischler–Napieralski reaction, where a β-phenylethylamine is acylated and cyclodehydrated by a Lewis acid, such as phosphoryl chloride or phosphorus pentoxide .
Industrial Production Methods: Industrial production of isoquinoline derivatives, including this compound, often involves the selective extraction of coal tar, exploiting the basicity differences between isoquinoline and quinoline . Fractional crystallization of the acid sulfate is then used to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 3-Methylisoquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminium hydride (LiAlH) are typically used.
Substitution: Reagents like bromine (Br) or nitric acid (HNO) can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted isoquinoline derivatives.
Scientific Research Applications
3-Methylisoquinoline-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Methylisoquinoline-5-carbaldehyde exerts its effects involves interactions with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or interact with DNA, leading to its observed biological activities .
Comparison with Similar Compounds
- 3-Methylisoquinoline
- 6-Methylquinoline
- 3-Methylquinoline
- Isoquinoline-3-carbaldehyde
- Quinaldine
- Quinoline
Comparison: 3-Methylisoquinoline-5-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the isoquinoline ring. This combination of functional groups imparts distinct reactivity and properties compared to its analogs, making it a valuable compound for various chemical and biological applications .
Properties
Molecular Formula |
C11H9NO |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
3-methylisoquinoline-5-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c1-8-5-11-9(6-12-8)3-2-4-10(11)7-13/h2-7H,1H3 |
InChI Key |
JMUYEEDGEJKEDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2C=O)C=N1 |
Origin of Product |
United States |
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